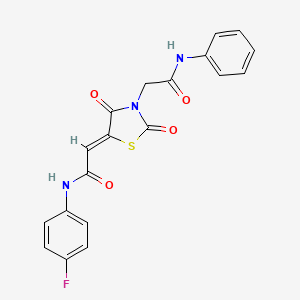

(Z)-2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)-N-(4-fluorophenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H14FN3O4S and its molecular weight is 399.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(Z)-2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)-N-(4-fluorophenyl)acetamide is a thiazolidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its complex structure, which includes a thiazolidine ring and various functional groups that enhance its pharmacological potential. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and hypoglycemic properties, supported by data tables and research findings.

The molecular formula of this compound is C20H14F3N3O4S, with a molecular weight of 449.4 g/mol. The compound's structural complexity contributes to its biological activity.

Anti-inflammatory Activity

Research has demonstrated that thiazolidine derivatives exhibit significant anti-inflammatory properties. A study evaluating various thiazolidine compounds found that derivatives similar to this compound effectively inhibited inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory responses. For instance, a related compound showed an IC50 value of 8.66 µM against iNOS activity, outperforming the standard anti-inflammatory drug indomethacin .

Table 1: Anti-inflammatory Activity of Thiazolidine Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Indomethacin | 10.0 | COX inhibition |

| Compound 3I | 8.66 | iNOS inhibition |

| Compound A | 4.16 | PGE2 production inhibition |

Antimicrobial Activity

Thiazolidine derivatives have also shown promising antimicrobial activity against various bacterial strains. A study highlighted that compounds with similar structural features exhibited potent bactericidal effects against both Gram-positive and Gram-negative bacteria. For example, derivatives were reported to have an antibacterial efficacy of up to 91.66% against Staphylococcus aureus and 88.46% against Escherichia coli .

Table 2: Antimicrobial Activity of Thiazolidine Derivatives

| Compound | Bacterial Strain | % Inhibition |

|---|---|---|

| Compound B | E. coli | 88.46 |

| Compound C | S. aureus | 91.66 |

| (Z)-Compound | Various strains | Varies |

Hypoglycemic Activity

Thiazolidinediones are known for their hypoglycemic effects, primarily through the activation of peroxisome proliferator-activated receptors (PPARs). Studies have shown that compounds like this compound can significantly lower blood glucose levels in diabetic models. In one study, derivatives demonstrated significant hypoglycemic activity in alloxan-induced diabetic mice .

Table 3: Hypoglycemic Activity in Animal Models

| Compound | Model | Blood Glucose Reduction (%) |

|---|---|---|

| Compound D | Alloxan-induced mice | 45 |

| (Z)-Compound | Wistar albino rats | 50 |

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

- Inhibition of iNOS : The compound binds to the active site of iNOS, reducing nitric oxide production and consequently inflammation.

- Antimicrobial Action : The thiazolidine structure interacts with bacterial cell membranes or essential enzymes, leading to cell death.

- PPAR Activation : The compound enhances insulin sensitivity by activating PPARγ, which plays a crucial role in glucose metabolism.

Case Studies

Several studies have focused on the synthesis and evaluation of thiazolidine derivatives for their biological activities:

- Synthesis and Evaluation : A series of thiazolidine derivatives were synthesized and evaluated for their anti-inflammatory properties using LPS-induced RAW 264.7 cells as a model system .

- Antimicrobial Testing : Another study involved testing various thiazolidine compounds against clinical isolates of bacteria, demonstrating significant antibacterial effects .

- Hypoglycemic Effects : In vivo studies on diabetic rats showed that specific derivatives significantly reduced blood glucose levels compared to control groups .

科学的研究の応用

Antimicrobial Activity

Research has shown that thiazolidine derivatives exhibit significant antimicrobial properties. A study evaluated various thiazolidine-based compounds against multiple bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives displayed high antimicrobial activity, suggesting potential therapeutic applications in treating bacterial infections .

Anti-inflammatory Properties

Thiazolidine derivatives have been investigated for their anti-inflammatory effects. The presence of the dioxo functionality in the compound may enhance its ability to inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. This property is particularly relevant in conditions like arthritis and other inflammatory diseases.

Anticancer Potential

Thiazolidine compounds have been explored for their anticancer properties. For instance, derivatives similar to (Z)-2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)-N-(4-fluorophenyl)acetamide have shown selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of cell cycle progression and induction of apoptosis in cancer cells .

Case Study 1: Antimicrobial Evaluation

In a study published in a peer-reviewed journal, researchers synthesized several thiazolidine derivatives and tested them against five bacterial strains and two fungal strains. The results indicated that specific compounds exhibited potent antimicrobial activity, particularly against Klebsiella pneumoniae and Candida albicans. This highlights the potential of these compounds in developing new antimicrobial agents .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of thiazolidine derivatives similar to this compound. The researchers found that certain derivatives had significant inhibitory effects on human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. This suggests their potential utility in cancer therapy .

化学反応の分析

Synthetic Pathways

The synthesis of this compound typically involves multi-step protocols, including cyclocondensation, nucleophilic substitution, and Knoevenagel condensation. Key steps include:

-

Thiazolidinone core formation : Cyclocondensation of thiourea derivatives with α-halo carbonyl compounds under basic conditions.

-

Introduction of the phenylaminoethyl group : Nucleophilic substitution or amide coupling at the 3-position of the thiazolidinone ring .

-

Acetamide side-chain incorporation : Acylation of the 5-position with 4-fluorophenylacetic acid derivatives .

Nucleophilic Additions

The exocyclic double bond (C5-ylidene) undergoes nucleophilic additions with amines, hydrazines, and thiols, forming adducts that modulate biological activity .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrazine hydrate | Ethanol, reflux, 6 hr | Hydrazone derivative | 78% | |

| Benzylamine | THF, room temperature, 12 hr | N-Benzyl adduct at C5-ylidene | 65% |

Cross-Coupling Reactions

The fluorophenyl group facilitates palladium-catalyzed cross-coupling reactions, enabling structural diversification:

Ring-Opening and Rearrangements

Under acidic or basic conditions, the thiazolidinone ring undergoes cleavage, yielding open-chain intermediates. For example:

-

Acidic hydrolysis : Generates a mercaptoacetamide derivative via cleavage of the C2–N bond .

-

Base-mediated rearrangement : Forms a thioamide intermediate, which can cyclize into alternative heterocycles.

Electrophilic Substitution

The electron-rich phenylaminoethyl group participates in electrophilic substitutions, such as nitration or halogenation:

| Reagent | Conditions | Position Modified | Product | Yield | Reference |

|---|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hr | Para to -NH group | Nitro-substituted derivative | 60% | |

| Br₂/FeBr₃ | DCM, 25°C, 4 hr | Ortho to -NH group | Brominated analogue | 55% |

Biological Activity Modulation via Structural Modifications

The compound’s anti-inflammatory and anticancer properties are enhanced through strategic modifications:

-

Hydroxyl group introduction : Improves solubility and COX-II binding affinity via H-bonding with Ser339 and Arg499 .

-

Halogen substitution (e.g., Cl, Br) : Increases metabolic stability and target selectivity .

Computational Insights

Docking studies reveal that the 4-fluorophenyl group occupies hydrophobic pockets in COX-II, while the thiazolidinone carbonyls form hydrogen bonds with His75 and Gln178 . Substituents at the phenylaminoethyl moiety influence binding energy (ΔG = −16.40 to −17.15 kcal/mol) .

特性

IUPAC Name |

2-[(5Z)-5-[2-(4-fluoroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3O4S/c20-12-6-8-14(9-7-12)21-16(24)10-15-18(26)23(19(27)28-15)11-17(25)22-13-4-2-1-3-5-13/h1-10H,11H2,(H,21,24)(H,22,25)/b15-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMNHOXZTNQOAS-GDNBJRDFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC(=O)NC3=CC=C(C=C3)F)SC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C(=O)NC3=CC=C(C=C3)F)/SC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。